
Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is a biochemical compound with the molecular formula C31H34N2O12 and a molecular weight of 626.61 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a derivative of carvedilol, a non-selective beta-adrenergic antagonist used to treat heart conditions.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid are not extensively documented in publicly available sources. it is typically synthesized through a series of chemical reactions involving the parent compound, carvedilol, and subsequent modifications to introduce the carbamate and glucopyranuronic acid moieties . Industrial production methods would likely involve multi-step organic synthesis under controlled conditions to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is primarily used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, as well as in biochemical research to understand the mechanisms of action of related compounds.
Wirkmechanismus
The mechanism of action of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is not well-documented. as a derivative of carvedilol, it may exhibit similar properties, such as beta-adrenergic antagonism. Carvedilol works by blocking beta-adrenergic receptors, which reduces heart rate and blood pressure . The specific molecular targets and pathways involved in the action of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid can be compared to other carvedilol derivatives and beta-adrenergic antagonists. Similar compounds include:
Carvedilol: The parent compound, used to treat heart failure and hypertension.
Carvedilol-d3 N’-Carbamate β-D-Glucopyranuronic Acid: A deuterated version of the compound, used in research for its stability and isotopic labeling.
The uniqueness of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid lies in its specific modifications, which may confer distinct biochemical properties and research applications.
Eigenschaften
CAS-Nummer |
216973-68-1 |
|---|---|
Molekularformel |
C₃₁H₃₄N₂O₁₂ |
Molekulargewicht |
626.61 |
Synonyme |
1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]carbamate] β-D-Glucopyranuronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


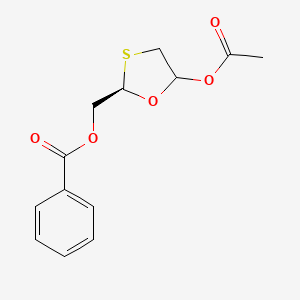
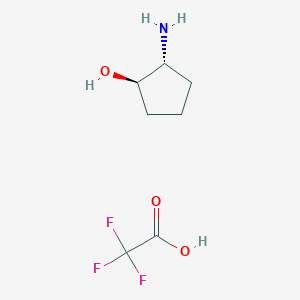
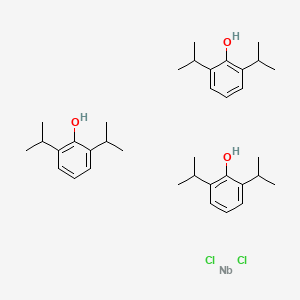
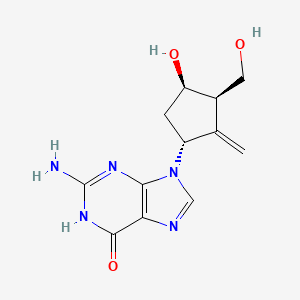
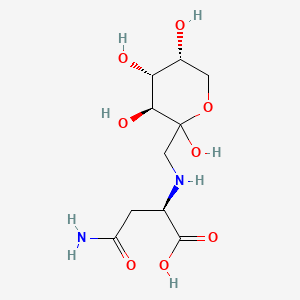
![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)
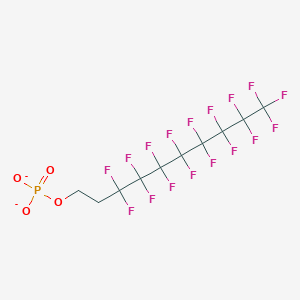
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)
